(2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide, also known by its CAS number 1351067-18-9, is an organic compound with the molecular formula and a molecular weight of 274.32 g/mol. This compound features a phenyl group attached to a prop-2-enamide structure, which is further linked to a quinolin-8-yl moiety. The structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is characterized by its conjugated system, which may enhance its reactivity and interactions with biological targets .
The chemical behavior of (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide can be analyzed through various types of reactions, including:
Research indicates that (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide exhibits notable biological activities, particularly as an inhibitor in various enzymatic pathways. Its structural components suggest potential interactions with targets involved in cancer and infectious disease pathways. For instance, compounds with similar structures have shown promise as inhibitors of cyclin-dependent kinases, which play crucial roles in cell cycle regulation .
Several synthetic routes have been proposed for the preparation of (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide:
(2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide has potential applications in several fields:
Interaction studies involving (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide focus on its binding affinity to various biological targets:
Several compounds exhibit structural similarities to (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide, which allows for comparative analysis:
The uniqueness of (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide lies in its specific combination of phenyl and quinoline moieties, which may confer distinct pharmacological profiles compared to these similar compounds.